molecular formula C12H8FN3S B183591 N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 59888-33-4

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No. B183591
CAS RN: 59888-33-4
M. Wt: 245.28 g/mol
InChI Key: MZDKDTVBYNXHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine, also known as FLT3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications for various diseases. FLT3 inhibitor is a small molecule drug that acts as a potent inhibitor of FLT3, a receptor tyrosine kinase that is overexpressed in many cancer cells.

Mechanism Of Action

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor acts as a potent inhibitor of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine, a receptor tyrosine kinase that is overexpressed in many cancer cells. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is involved in cell proliferation, differentiation, and survival, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor binds to the ATP-binding site of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine and inhibits its activity, leading to the inhibition of downstream signaling pathways.

Biochemical And Physiological Effects

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has also been shown to inhibit angiogenesis and tumor invasion. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to have minimal toxicity and is well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to be effective against a wide range of cancer cells. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has also been shown to have minimal toxicity and is well-tolerated in animal models. However, N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet known. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may also have off-target effects that need to be investigated.

Future Directions

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has several potential future directions for scientific research. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may be studied for its potential use in combination with other drugs for the treatment of cancer. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may also be studied for its potential use in other diseases, such as autoimmune diseases and inflammatory diseases. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may also be studied for its potential use in personalized medicine, where it may be used to target specific mutations in cancer cells. Overall, N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor involves the reaction of 4-fluoroaniline, 2-bromo-5-chloropyridine, and 2-aminothiazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction to form the final product, N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor. The synthesis of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to be effective against acute myeloid leukemia (AML) and other hematological malignancies. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has also been studied for its potential use in combination with other drugs for the treatment of cancer.

properties

CAS RN

59888-33-4

Product Name

N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine

Molecular Formula

C12H8FN3S

Molecular Weight

245.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C12H8FN3S/c13-8-3-5-9(6-4-8)15-12-16-10-2-1-7-14-11(10)17-12/h1-7H,(H,15,16)

InChI Key

MZDKDTVBYNXHIR-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)F

Origin of Product

United States

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